molecular formula C18H28ClN3O3 B11069335 2-[2-Chloro-6-ethoxy-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenoxy]acetamide

2-[2-Chloro-6-ethoxy-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenoxy]acetamide

Cat. No.: B11069335
M. Wt: 369.9 g/mol
InChI Key: NPXMYXWICHRIAL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[2-Chloro-6-ethoxy-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenoxy]acetamide involves multiple steps, including the construction of the pyrrolidine ring and the functionalization of preformed rings . The synthetic route typically starts with the preparation of the pyrrolidine derivative, followed by the introduction of the chloro, ethoxy, and phenoxy groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

2-[2-Chloro-6-ethoxy-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles. Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups involved.

Scientific Research Applications

2-[2-Chloro-6-ethoxy-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenoxy]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-Chloro-6-ethoxy-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in binding to enantioselective proteins, leading to various biological effects. The compound’s stereochemistry and spatial orientation of substituents significantly influence its binding mode and biological profile .

Comparison with Similar Compounds

2-[2-Chloro-6-ethoxy-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenoxy]acetamide can be compared with other similar compounds, such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol These compounds share the pyrrolidine scaffold but differ in their functional groups and biological activities. The unique combination of chloro, ethoxy, and phenoxy groups in 2-[2-Chloro-6-ethoxy-4-({[(1-ethylpyrrolidin-2-yl

Properties

Molecular Formula

C18H28ClN3O3

Molecular Weight

369.9 g/mol

IUPAC Name

2-[2-chloro-6-ethoxy-4-[[(1-ethylpyrrolidin-2-yl)methylamino]methyl]phenoxy]acetamide

InChI

InChI=1S/C18H28ClN3O3/c1-3-22-7-5-6-14(22)11-21-10-13-8-15(19)18(25-12-17(20)23)16(9-13)24-4-2/h8-9,14,21H,3-7,10-12H2,1-2H3,(H2,20,23)

InChI Key

NPXMYXWICHRIAL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNCC2=CC(=C(C(=C2)Cl)OCC(=O)N)OCC

Origin of Product

United States

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